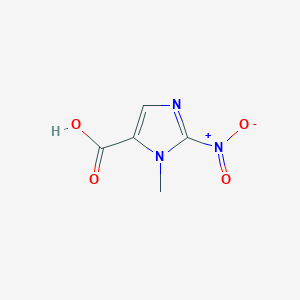
2-(Ethylmethylamino)pyridine
Vue d'ensemble
Description
2-(Ethylmethylamino)pyridine is a compound that can be inferred to have a pyridine ring with an ethylmethylamino substituent. While the provided papers do not directly discuss 2-(Ethylmethylamino)pyridine, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives and their complexes, which can be useful in understanding the chemistry of 2-(Ethylmethylamino)pyridine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves domino reactions, as seen in the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones . Similarly, the synthesis of a pharmaceutical intermediate with a pyridine moiety utilized palladium-catalyzed cyanation/reduction sequences . These methods suggest that the synthesis of 2-(Ethylmethylamino)pyridine could potentially be achieved through similar catalytic or multistep synthetic approaches.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For instance, the trans geometry of nickel complexes with substituted pyridines was confirmed by UV-Vis spectral studies and X-ray crystallography . This implies that the structure of 2-(Ethylmethylamino)pyridine could also be elucidated using these techniques to confirm the substitution pattern on the pyridine ring.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be cleaved chemically or thermally . This suggests that 2-(Ethylmethylamino)pyridine may also participate in reactions as a protecting group or undergo transformations based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of aminoethyl substituents on pyridine rings has led to the formation of complexes with interesting crystal structures and properties such as fluorescence and thermal stability . Therefore, the ethylmethylamino group in 2-(Ethylmethylamino)pyridine is likely to affect its physical properties, solubility, and reactivity.
Applications De Recherche Scientifique
Sensing Applications :
- Fluorescent Probes for Pd2+ Ion Detection : Pyridine-based scaffolds demonstrate notable sensing abilities for Pd2+ ions in aqueous media. These probes have potential applications in various sensing technologies, including paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta & Kumar, 2017).
Complexation and Structural Analysis :
- Copper(II) Complexation : New pyridine dicarboxamide ligands have been synthesized for complexation to copper(II). These compounds exhibit intricate hydrogen bonding interactions and can form various copper complexes, demonstrating the structural versatility of pyridine derivatives (Jain et al., 2004).
Biological and Pharmaceutical Applications :
- Antimicrobial Activity : Novel pyridine derivatives, specifically 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, have shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are comparable or even more effective than standard drugs (Zhuravel et al., 2005).
Environmental Applications :
- Photocatalytic Degradation : Pyridine, a component of many pesticides, is rapidly eliminated in water through photocatalysis over TiO2. This process results in the formation of various aliphatic intermediates, demonstrating the environmental significance of pyridine degradation (Maillard-Dupuy et al., 1994).
Chemical Synthesis :
- Potassium Channel Openers Synthesis : Pyridine derivatives have been synthesized for their role as potassium channel openers, indicating potential applications as antihypertensive and antianginal agents (Brown et al., 1993).
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan & Kwon, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSSBCZDAXGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479322 | |
| Record name | 2-(Ethylmethylamino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylmethylamino)pyridine | |
CAS RN |
77200-12-5 | |
| Record name | 2-(Ethylmethylamino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethylmethylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
